molecular formula C6H13IN2S B14573751 1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 61640-36-6

1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14573751
CAS No.: 61640-36-6
M. Wt: 272.15 g/mol
InChI Key: AZZOHUDCGOFTSG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a cationic compound belonging to the family of imidazolium salts. These compounds are known for their diverse applications in organic electronics, catalysis, and as intermediates in various chemical reactions. The presence of the methylsulfanyl group adds unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves a two-step processThe reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in polar solvents under controlled temperatures .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolium derivatives, and various substituted imidazolium salts .

Scientific Research Applications

1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The methylsulfanyl group can participate in redox reactions, while the imidazolium ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolium salts, such as:

Uniqueness

1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61640-36-6

Molecular Formula

C6H13IN2S

Molecular Weight

272.15 g/mol

IUPAC Name

1,3-dimethyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C6H12N2S.HI/c1-7-4-5-8(2)6(7)9-3;/h4-6H,1-3H3;1H

InChI Key

AZZOHUDCGOFTSG-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1SC)C.[I-]

Origin of Product

United States

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